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Compound of Interest

Compound Name: 6-Hydroxybenzofuran

Cat. No.: B080719

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxybenzofuran is a heterocyclic organic compound that belongs to the benzofuran
family. The benzofuran ring system is a common scaffold found in a variety of natural products
and synthetic molecules with diverse and significant biological activities. This technical guide
provides a comprehensive overview of the synthesis, isolation, and characterization of 6-
hydroxybenzofuran, with a focus on its role as a mechanism-based inhibitor of dopamine 3-

hydroxylase.

Physicochemical Properties

A summary of the key physicochemical properties of 6-hydroxybenzofuran is presented in the
table below.
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Property Value
Molecular Formula CsHeO2
Molecular Weight 134.13 g/mol
CAS Number 13196-11-7[1]
Appearance Solid

Harmful if swallowed, Causes serious eye

Hazards S
irritation[1]

Synthesis and Isolation of 6-Hydroxybenzofuran

An optimized and scalable three-step synthesis for 6-hydroxybenzofuran has been
developed, starting from the commercially available 2-hydroxy-4-methoxybenzaldehyde.[2] This
process is noted for being safe, cost-effective, and environmentally benign.[2]

Synthetic Workflow
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Caption: Three-step synthesis of 6-Hydroxybenzofuran.

Experimental Protocols

Step 1: Synthesis of 2-((2-Formyl-5-methoxyphenoxy)methyl)acetic acid

 |In a suitable reaction vessel, dissolve 2-hydroxy-4-methoxybenzaldehyde and chloroacetic
acid in water containing sodium hydroxide.[2]

o Heat the reaction mixture to 100°C with stirring.[2]
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e Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

» Upon completion, cool the reaction mixture and acidify to precipitate the product.

« |solate the solid product by filtration, wash with water, and dry under vacuum.

Step 2: Synthesis of 6-Methoxybenzofuran

o Combine the crude 2-((2-formyl-5-methoxyphenoxy)methyl)acetic acid with acetic anhydride
and sodium acetate.[2]

o Heat the mixture to 125-130°C with stirring.[2] This step facilitates both the cyclization to
form the furan ring and subsequent decarboxylation.

 After the reaction is complete, cool the mixture and pour it into water to quench the excess
acetic anhydride.

o Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

e Wash the organic layer with saturated sodium bicarbonate solution and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain crude 6-methoxybenzofuran.

Step 3: Synthesis of 6-Hydroxybenzofuran

 Dissolve the crude 6-methoxybenzofuran in N,N-dimethylformamide (DMF).[2]

e Add sodium 1-dodecanethiolate to the solution.[2]

e Heat the reaction mixture to 120-130°C.[2]

» Monitor the demethylation reaction until completion.

o Cool the reaction mixture, dilute with water, and acidify.

» Extract the product with an organic solvent.

e Wash the organic layer with water and brine.
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» Dry the organic layer and remove the solvent under reduced pressure to yield crude 6-
hydroxybenzofuran.

Purification:

The crude 6-hydroxybenzofuran can be purified by column chromatography on silica gel,
followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to
afford the final product with high purity.[3][4][5]

Spectroscopic Data

The structural confirmation of 6-hydroxybenzofuran is achieved through a combination of
spectroscopic techniques. The following table summarizes the expected and reported
spectroscopic data for 6-hydroxybenzofuran and its derivatives.

Spectroscopic Technique Data

Expected signals in the aromatic region (& 6.5-

7.5 ppm) corresponding to the protons on the

1H NMR _ _
benzene and furan rings, and a signal for the
hydroxyl proton.
Expected signals for the eight carbon atoms of
the benzofuran core, with chemical shifts

13C NMR

influenced by the hydroxyl and furan ring

oxygen substituents.

Characteristic absorption bands for the O-H
infrared (IR) Spect stretching of the hydroxyl group (around 3200-
nfrare ectrosco
P Py 3600 cm™1), C-O stretching, and aromatic C-H

and C=C stretching vibrations.

A molecular ion peak (M*) corresponding to the
Mass Spectrometry (MS) molecular weight of 6-hydroxybenzofuran (m/z =
134.04).
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Biological Activity: Inhibition of Dopamine [3-
Hydroxylase

6-Hydroxybenzofuran has been identified as a mechanism-based inhibitor of dopamine 3-
hydroxylase (DBH), a copper-containing monooxygenase that catalyzes the conversion of
dopamine to norepinephrine.[6] This inhibition is irreversible and proceeds through the
formation of a radical species at the enzyme's active site.[6][7]

Mechanism of Inhibition

The proposed mechanism for the inactivation of dopamine [3-hydroxylase by 6-
hydroxybenzofuran involves the following steps:

e 6-Hydroxybenzofuran binds to the active site of the enzyme.

» The enzyme's catalytic machinery initiates a reaction, likely involving the abstraction of a
hydrogen atom from the inhibitor, to form a reactive radical intermediate.[7]

» This radical intermediate then covalently modifies a critical amino acid residue within the
active site, leading to the irreversible inactivation of the enzyme.[6]

Step 1: Binding

6-Hydroxybenzofuran

Step 2: Radical Formation

- Inhibitor Radical -

Enzymatic Oxidation Covalent Modification

Step 3: Inactivation
Dopamine B-Hydroxylase (Inactive)

Enzyme-Inhibitor Complex

Dopamine B-Hydroxylase (Active)
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Caption: Mechanism of dopamine (-hydroxylase inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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